REACTION_CXSMILES
|
[C:1]([O:15]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=O.[NH:17]([CH2:21][CH2:22][OH:23])[CH2:18][CH2:19][OH:20]>>[OH:20][CH2:19][CH2:18][N:17]([CH2:21][CH2:22][OH:23])[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([N:17]([CH2:21][CH2:22][OH:23])[CH2:18][CH2:19][OH:20])=[O:15]
|
Name
|
|
Quantity
|
57.58 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
157.71 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while collecting the methanol condensate
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was subsequently heated in a 200° C. at reduced pressure (1.5 mm)
|
Type
|
DISTILLATION
|
Details
|
to distill off excess diethanolamine
|
Type
|
DISSOLUTION
|
Details
|
The highly viscous oily residue was dissolved in an equal volume of acetone
|
Type
|
CUSTOM
|
Details
|
The resulting crystalline solid was collected
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCCN(C(CCCCCCCCC(=O)N(CCO)CCO)=O)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |